REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[C:7](C(O)=O)=[CH:8][NH:9]2)=[CH:4][C:3]=1[CH3:16].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CCCCCCC>[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:15])[CH:7]=[CH:8][NH:9]2)=[CH:4][C:3]=1[CH3:16] |f:1.2|
|
Name
|
7-iodo-6-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C2C(C(=CNC2=C1)C(=O)O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated in hexane/ethyl acetate (1:1)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=C2C(C=CNC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |